gw5074

Overview

Description

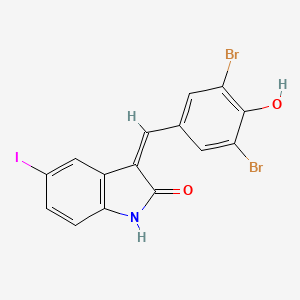

GW5074 (3-(3,5-Dibromo-4-hydroxybenzyliden)-5-iodo-1,3-dihydroindol-2-one) is a potent and selective inhibitor of c-Raf kinase, with an IC50 of 9 nM . It primarily inhibits the Raf/MEK/ERK signaling pathway but exhibits pleiotropic effects across diverse biological contexts:

- Antimicrobial Activity: Inhibits methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 2–8 µg/mL and synergizes with gentamicin to reduce MIC by fourfold .

- Anticancer Effects: Acts as a polyamine transport inhibitor (PTI), enhancing the efficacy of difluoromethylornithine (DFMO) in pancreatic cancer models . It also synergizes with sorafenib in colorectal cancer (CRC) by disrupting mitochondrial functions .

- Neuroprotection: Enhances microglial clearance of amyloid-β (Aβ) in Alzheimer’s disease (AD) models and protects against neurotoxicity in Huntington’s disease .

- Nuclear Transport Inhibition: Binds importin-α (IMPα), destabilizing its structure and blocking viral NS5 nuclear import .

This compound’s unique mechanism involves both kinase-dependent and -independent effects, such as modulating mitochondrial dynamics and IMPα conformation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW 5074 involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 5-iodoindolin-2-one. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the condensation, resulting in the formation of GW 5074 .

Industrial Production Methods: Industrial production of GW 5074 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: GW 5074 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in GW 5074, potentially altering its biological activity.

Substitution: The halogen atoms in GW 5074 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized oxindole compounds .

Scientific Research Applications

GW 5074 has a wide range of scientific research applications, including:

Mechanism of Action

GW 5074 exerts its effects by inhibiting the c-Raf kinase, which is a critical component of the MAPK signaling pathway. This pathway is involved in regulating cell growth, differentiation, and survival. By inhibiting c-Raf kinase, GW 5074 disrupts the downstream signaling cascade, leading to reduced phosphorylation of extracellular signal-regulated kinases (ERKs). This inhibition ultimately affects various cellular processes, including cell proliferation and survival .

Comparison with Similar Compounds

Sorafenib

Targets : Sorafenib inhibits B-Raf, VEGFR, PDGFR, and other kinases, whereas GW5074 selectively targets c-Raf .

Mechanistic Synergy :

| Parameter | This compound | Sorafenib |

|---|---|---|

| Primary Target | c-Raf (IC50: 9 nM) | B-Raf, VEGFR, PDGFR |

| IC50 in CRC | 0.01–0.14 µM (with sorafenib) | 17–31 µM (alone) |

| Mitochondrial Effects | Induces ROS, membrane depolarization | Limited direct mitochondrial impact |

| Clinical Use | Preclinical | FDA-approved for HCC and RCC |

Key Insight : this compound’s specificity for c-Raf allows it to complement sorafenib’s broader kinase inhibition, reducing drug resistance in CRC .

Difluoromethylornithine (DFMO)

Mechanism: DFMO inhibits polyamine biosynthesis by blocking ornithine decarboxylase, while this compound acts as a non-polyamine PTI, blocking polyamine uptake . Synergy in Pancreatic Cancer:

- This compound + DFMO reduces tumor growth by 2.5-fold in murine models, compared to DFMO alone .

- This compound enhances apoptosis by depleting intracellular polyamines, critical for cancer cell proliferation .

Key Insight: this compound’s role as a PTI provides a novel strategy to overcome polyamine dependency in cancers when combined with DFMO .

Ivermectin

Shared Target : Both inhibit IMPα, disrupting nuclear transport of viral proteins (e.g., Plasmodium NS5) .

Structural Impact :

- This compound reduces IMPα α-helicity by >50% at 30 µM, compared to ivermectin’s two-thirds reduction at 80 µM .

- This compound binds IMPα’s ARM domain, increasing thermostability to >70°C, while ivermectin lacks this effect .

| Parameter | This compound | Ivermectin |

|---|---|---|

| IMPα Binding Site | ARM repeats | Undetermined |

| α-Helicity Reduction | 50% at 30 µM | 67% at 80 µM |

| Thermostability | Increases to >70°C | No significant change |

Key Insight : this compound’s direct IMPα binding and conformational effects make it a more potent nuclear transport inhibitor than ivermectin .

4-Hydroxyphenylretinamide (4-HPR)

| Parameter | This compound | 4-HPR |

|---|---|---|

| Target | IMPα, c-Raf | NS5, Retinoic acid receptors |

| Antiviral Mechanism | Blocks NS5 nuclear import | Direct RdRp inhibition |

| Thermostability Impact on IMPα | Yes | No |

Key Insight : this compound’s dual antiviral mechanism (IMPα binding and kinase inhibition) offers broader applicability than 4-HPR .

AUTACs/ATTECs (e.g., LC3B-targeting degraders)

Role in Protein Degradation : this compound is a pioneer small molecule binding LC3B, enabling targeted degradation via autophagy .

| Parameter | This compound | Other AUTACs/ATTECs |

|---|---|---|

| Target Protein | LC3B/GABARAP | Customizable (e.g., mutant huntingtin) |

| Degradation Mechanism | AUTAC-mediated | ATTEC-mediated |

| Specificity | Binds LC3B with high affinity | Engineered for diverse targets |

Key Insight : this compound’s LC3B-binding property provides a template for developing autophagy-based degraders .

Contradictory Findings and Context-Dependent Effects

- Paradoxical MEK Activation : Despite inhibiting c-Raf, this compound increases MEK phosphorylation in fibroblasts, suggesting kinase-independent Raf signaling modulation .

- Dose-Dependent Toxicity : At 5 mg/kg, this compound causes rapid health deterioration in murine models, limiting its therapeutic window .

Biological Activity

GW5074 is a selective inhibitor of c-Raf, a serine/threonine kinase involved in several cellular processes, including proliferation and apoptosis. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, phagocytosis modulation, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties. Research indicates that it can prevent apoptosis in cerebellar granule neurons induced by low potassium conditions. Specifically, this compound blocks cell death through a mechanism that does not directly involve the MEK-ERK or Akt pathways, suggesting alternative neuroprotective signaling pathways are at play .

Key Findings:

- Prevention of Neuronal Apoptosis : this compound effectively inhibits low potassium-induced apoptosis in cerebellar granule neurons .

- Protection Against Neurotoxicity : It also protects against neurotoxic agents such as MPP+ and methylmercury, demonstrating its potential therapeutic value in neurodegenerative diseases .

- Behavioral Improvement : In animal models of Huntington’s disease, this compound has been shown to improve behavior and prevent neurodegeneration .

Modulation of Microglial Activity

Recent studies have highlighted this compound's role in enhancing microglial phagocytic activity. It significantly increases the expression of key molecules associated with phagocytosis, such as TYROBP, SIRPβ1, and TREM2 in human monocyte-derived microglia-like cells. This suggests a potential therapeutic application for Alzheimer's disease by promoting the clearance of amyloid-beta (Aβ) plaques .

Table 1: Effects of this compound on Microglial Activity

| Parameter | Effect of this compound |

|---|---|

| Aβ Clearance | Increased |

| Expression of TYROBP | Upregulated |

| Expression of SIRPβ1 | Upregulated |

| Expression of TREM2 | Upregulated |

Antibacterial Activity

This compound has demonstrated selective antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that this compound inhibits the growth of MRSA and enhances the efficacy of gentamicin, indicating its potential as an adjunctive therapy in treating resistant bacterial infections .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Gentamicin |

|---|---|---|

| Methicillin-resistant S. aureus | 0.125 - 64 μg/ml | Potentiates activity |

Case Studies and Research Findings

- Neuroprotection in Huntington’s Disease :

- Phagocytic Activity Enhancement :

- Antibacterial Properties :

Q & A

Basic Question: What experimental protocols are recommended for assessing GW5074's kinase inhibition efficacy in vitro?

Methodological Answer:

- Step 1: Use cell-based assays (e.g., HEK293 or primary neuronal cultures) with appropriate controls (vehicle and positive inhibitors).

- Step 2: Quantify inhibition via ATP-competitive assays or phosphorylation-specific antibodies. Include triplicate replicates to ensure reproducibility.

- Step 3: Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Key Considerations: Validate assay specificity using knockout models or orthogonal methods (e.g., Western blotting) .

Advanced Question: How can contradictions in this compound's efficacy across cell lines be systematically resolved?

Methodological Answer:

- Factor Analysis: Investigate variability in cell line genetic backgrounds (e.g., BRAF mutations), culture conditions, or assay sensitivity.

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package are recommended.

- Experimental Validation: Replicate conflicting results in standardized conditions, controlling for confounding variables (e.g., serum concentration, passage number) .

Basic Question: What strategies identify research gaps in this compound's mechanism of action?

Methodological Answer:

- Systematic Review: Use databases (PubMed, Scopus) with keywords like "this compound AND (kinase inhibition OR neurodegeneration)" and filter for recent studies.

- Comparative Analysis: Map known targets (e.g., c-Raf inhibition) against understudied pathways (e.g., cross-talk with MAPK/ERK). Tools like STRING or KEGG pathway analysis can highlight gaps .

Advanced Question: How should this compound studies integrate multi-omics data to elucidate its therapeutic potential?

Methodological Answer:

- Data Integration: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and phosphoproteomics to identify downstream targets. Use tools like OmicsIntegrator or Cytoscape for network analysis.

- Validation: Prioritize hits via siRNA knockdown or CRISPR-Cas9 in relevant disease models (e.g., Parkinson’s iPSC-derived neurons).

- Theoretical Framing: Link findings to established pathways (e.g., neuroinflammation or oxidative stress) to contextualize novel mechanisms .

Basic Question: Which statistical models are appropriate for analyzing this compound dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (4PL or 5PL models) to dose-response data.

- Factorial Design: For multi-variable experiments (e.g., dose × time × cell type), use ANOVA with post-hoc Tukey tests.

- Software Tools: Prism, JMP, or R’s drc package for robust parameter estimation .

Advanced Question: What methodological considerations are critical for longitudinal studies of this compound in chronic neurodegenerative models?

Methodological Answer:

- Design: Use a pre-test/post-test control group design with staggered dosing (e.g., 12-week administration in α-synuclein transgenic mice).

- Endpoint Selection: Combine behavioral assays (e.g., rotarod) with biomarkers (e.g., CSF phospho-tau levels).

- Attrition Mitigation: Apply intention-to-treat (ITT) analysis and account for dropout rates using mixed-effects models .

Advanced Question: How can researchers optimize this compound dosing in complex in vivo models while minimizing toxicity?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use compartmental models (e.g., NONMEM) to predict brain penetration and half-life.

- Toxicity Screening: Conduct tiered testing: in vitro hepatocyte assays → acute toxicity in rodents → chronic toxicity in disease models.

- Dose Escalation: Follow adaptive Bayesian designs (e.g., CRM) to balance efficacy and safety .

Basic Question: What ethical and reproducibility standards apply to this compound research?

Methodological Answer:

- Ethical Compliance: Obtain IACUC approval for animal studies; adhere to ARRIVE guidelines for reporting.

- Reproducibility: Pre-register protocols (e.g., on OSF), share raw data (e.g., via Zenodo), and use RRIDs for cell lines .

Advanced Question: How should conflicting structural data on this compound-target binding be resolved?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Compare binding poses across published crystal structures (e.g., PDB entries) using GROMACS or AMBER.

- Mutational Analysis: Validate predicted interaction residues (e.g., Lys375 in c-Raf) via alanine scanning mutagenesis.

- Cross-Validation: Use SPR or ITC to measure binding affinity discrepancies .

Advanced Question: What frameworks support the translation of this compound findings into preclinical trials?

Methodological Answer:

- Translational Readouts: Align in vitro IC₅₀ with in vivo free brain concentrations (via microdialysis).

- Regulatory Compliance: Follow FDA/EMA guidelines for IND-enabling studies (e.g., GLP tox, stability testing).

- Collaborative Models: Partner with translational consortia (e.g., CTTI) for biomarker validation .

Properties

IUPAC Name |

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421368 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6, 1233748-60-1 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-5074, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-5074, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.